molecular formula C17H18N2O3 B4776289 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide

2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide

Cat. No.: B4776289
M. Wt: 298.34 g/mol
InChI Key: FKASKSNJKWDMLJ-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide is an organic compound that features a nitrophenyl group and a phenylpropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide typically involves the following steps:

    Nitration of Phenylacetic Acid: Phenylacetic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrophenylacetic acid.

    Amidation: The 2-nitrophenylacetic acid is then reacted with 3-phenylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: 2-(2-aminophenyl)-N-(3-phenylpropyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.

    Biological Studies: It can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-nitrophenyl)-N-(2-phenylethyl)acetamide: Similar structure but with a shorter alkyl chain.

    2-(4-nitrophenyl)-N-(3-phenylpropyl)acetamide: Similar structure but with the nitro group in a different position on the phenyl ring.

Uniqueness

2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide is unique due to the specific positioning of the nitro group and the length of the alkyl chain, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(13-15-10-4-5-11-16(15)19(21)22)18-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKASKSNJKWDMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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